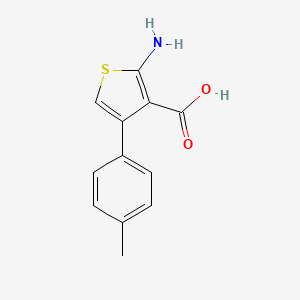![molecular formula C11H14O3 B12068740 S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol](/img/structure/B12068740.png)
S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol: is an organic compound characterized by a tetrahydrofuran ring attached to a phenyl group, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-diols using acid catalysts.
Attachment to the Phenyl Group: The tetrahydrofuran ring is then attached to a phenyl group via an ether linkage. This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the tetrahydrofuran reacts with a halogenated phenyl compound.
Introduction of the Methanol Group: The final step involves the introduction of the methanol group to the phenyl ring. This can be done through a Grignard reaction where a phenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to form stable complexes with certain enzymes. It can also be used in the development of bioactive molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of high-performance materials.
Mecanismo De Acción
The mechanism of action of S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran: A simpler compound with a similar ring structure but without the phenyl and methanol groups.
Phenylmethanol: Contains the phenyl and methanol groups but lacks the tetrahydrofuran ring.
4-(Tetrahydrofuran-3-yloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
Uniqueness
S [4-(Tetrahydro-furan-3-yloxy)-phenyl]-methanol is unique due to the combination of the tetrahydrofuran ring, phenyl group, and methanol group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
[4-[(3S)-oxolan-3-yl]oxyphenyl]methanol |
InChI |
InChI=1S/C11H14O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11-12H,5-8H2/t11-/m0/s1 |
Clave InChI |
QEEBBAQNFZWTCA-NSHDSACASA-N |
SMILES isomérico |
C1COC[C@H]1OC2=CC=C(C=C2)CO |
SMILES canónico |
C1COCC1OC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)

![N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)


![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)

![[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine](/img/structure/B12068719.png)


![Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate](/img/structure/B12068738.png)


![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12068763.png)
